molecular formula C14H25NO B10953108 N-(6-methylheptan-2-yl)hex-4-ynamide

N-(6-methylheptan-2-yl)hex-4-ynamide

Cat. No.: B10953108
M. Wt: 223.35 g/mol
InChI Key: XTQHIMMKHSRKJN-UHFFFAOYSA-N
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Description

N-(6-methylheptan-2-yl)hex-4-ynamide: is an organic compound characterized by its unique structure, which includes an amide group attached to a hex-4-yne chain with a 6-methylheptan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylheptan-2-yl)hex-4-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methylheptan-2-amine and hex-4-ynoic acid.

    Amide Formation: The amide bond is formed through a condensation reaction between 6-methylheptan-2-amine and hex-4-ynoic acid. This reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control to optimize yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and scalability.

    Purification: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylheptan-2-yl)hex-4-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond in the hex-4-yne chain to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Alkenes or alkanes, depending on the extent of reduction.

    Substitution Products: New amide derivatives with different substituents.

Scientific Research Applications

N-(6-methylheptan-2-yl)hex-4-ynamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers or nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)hex-4-ynamide depends on its specific application:

    Pharmacological Action: In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This can lead to therapeutic effects, such as inhibition of enzyme activity or activation of signaling pathways.

    Material Properties: In materials science, the compound’s unique structure can impart specific properties to the resulting materials, such as enhanced conductivity, mechanical strength, or thermal stability.

Comparison with Similar Compounds

N-(6-methylheptan-2-yl)hex-4-ynamide can be compared with other similar compounds, such as:

    N-(6-methylheptan-2-yl)hex-4-enamide: This compound has a double bond instead of a triple bond in the hex-4-yne chain, resulting in different reactivity and properties.

    N-(6-methylheptan-2-yl)hexanamide: This compound has a single bond in the hexane chain, leading to different chemical behavior and applications.

    N-(6-methylheptan-2-yl)hex-4-ynylamine:

Uniqueness

This compound is unique due to its specific combination of a hex-4-yne chain with a 6-methylheptan-2-yl substituent and an amide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

N-(6-methylheptan-2-yl)hex-4-ynamide

InChI

InChI=1S/C14H25NO/c1-5-6-7-11-14(16)15-13(4)10-8-9-12(2)3/h12-13H,7-11H2,1-4H3,(H,15,16)

InChI Key

XTQHIMMKHSRKJN-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(=O)NC(C)CCCC(C)C

Origin of Product

United States

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